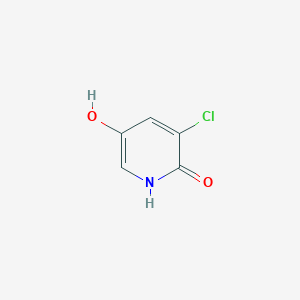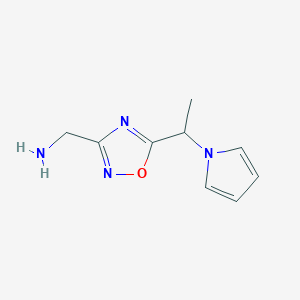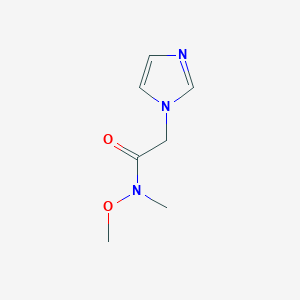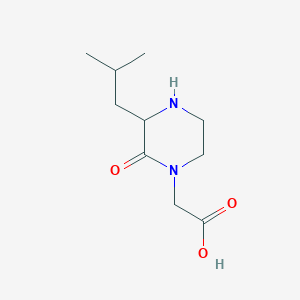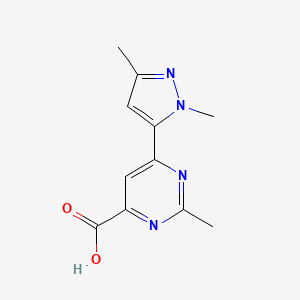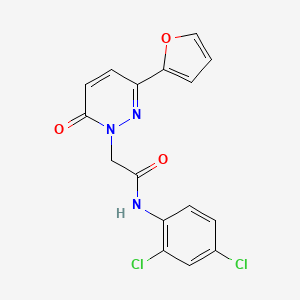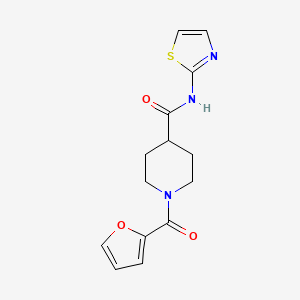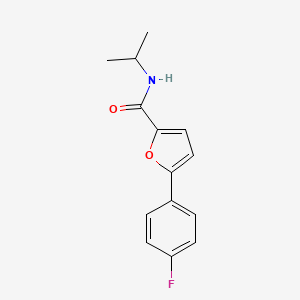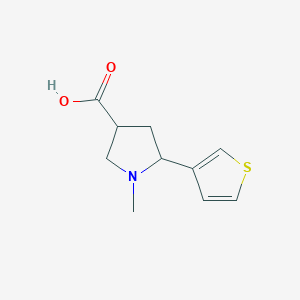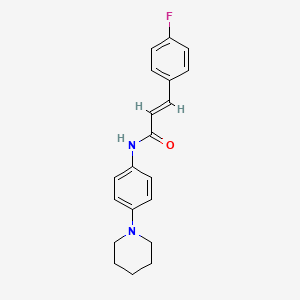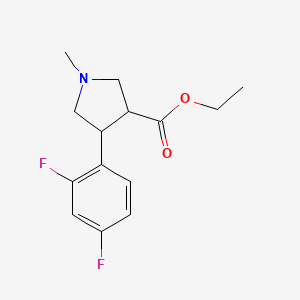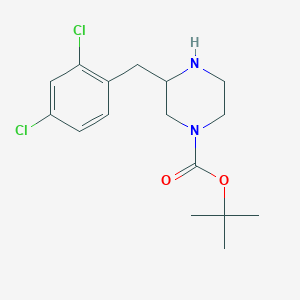
3-(2,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and piperazine.
Formation of Intermediate: The piperazine ring is functionalized with the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction.
Carboxylation: The intermediate is then carboxylated to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified with tert-butyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine
Drug Development: Piperazine derivatives are often explored for their potential as therapeutic agents in treating various diseases, including neurological disorders and infections.
Industry
Chemical Industry: The compound may find applications in the chemical industry as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: A similar compound with a methyl ester group instead of a tert-butyl ester.
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER: Another similar compound with an ethyl ester group.
Uniqueness
The uniqueness of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific ester group, which may influence its pharmacokinetic properties, such as solubility, stability, and bioavailability.
Conclusion
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C16H22Cl2N2O2 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-7-6-19-13(10-20)8-11-4-5-12(17)9-14(11)18/h4-5,9,13,19H,6-8,10H2,1-3H3 |
Clave InChI |
MTFMIUHJTVVCRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



